Phenobarbital, a long-standing medication, has been extensively used in the treatment of epilepsy and is known for its sedative and anticonvulsant properties. Its diverse effects on the central nervous system and liver metabolism have been the subject of numerous studies, revealing a complex interplay of molecular mechanisms that underlie its pharmacological actions.
Phenobarbital has been shown to increase the clearance of drugs like antipyrine and d-propranolol by inducing hepatic enzymes and increasing hepatic blood flow, which can alter the pharmacokinetics of co-administered drugs4. This induction of liver enzymes also affects the metabolism of vitamin D, as evidenced by increased hepatic production of 25-hydroxyvitamin D3 following phenobarbital treatment7.
In the field of neuropharmacology, phenobarbital's competitive inhibition of protein kinase C by displacing diacylglycerol suggests a potential mechanism for its sedative effects5. The drug's modulation of GABAA receptors is a key aspect of its anticonvulsant action, and its effects on other ion channels, such as AMPA/kainate receptors and high-voltage-activated calcium channels, contribute to its diverse clinical activities6.
At the molecular level, phenobarbital can alter the pharmacokinetic parameters of other compounds, affecting drug absorption, distribution, metabolism, and excretion. Its potent inducing effects on liver drug-metabolizing enzymes are well-documented, which can decrease the plasma half-lives and duration of activity of other drugs8. The molecular target of phenobarbital induction has been identified as phosphorylation at threonine 38 of CAR, providing insight into the drug induction of metabolism and disposition9.
Phenobarbital's ability to activate nuclear receptor CAR is crucial for the induction of cytochrome P450 genes, which enhances the metabolic capability of hepatocytes. This process involves CAR translocation into the nucleus and activation of the PB response enhancer element, leading to the induction of numerous genes10.
Application in Imaging Mass Spectrometry: The use of phenobarbital-d5 as an IS in imaging MS techniques, such as desorption electrospray ionization mass spectrometry imaging (DESI-MSI), holds promise for spatially resolved quantification of phenobarbital in tissues []. This could offer valuable insights into drug distribution and metabolism at a cellular level.
Phenobarbital exerts its effects through various pathways. It has been shown to indirectly activate the constitutive active androstane receptor (CAR) by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition leads to the dephosphorylation of CAR, which in turn stimulates the transcription of genes encoding drug metabolism enzymes in the liver1. Additionally, phenobarbital activates CAR, which mediates a range of hepatic functions, including drug metabolism, cell growth, and hormone synthesis2. The drug also promotes the growth of preneoplastic hepatic lesions by increasing DNA synthesis and cell proliferation while decreasing apoptosis3. In the central nervous system, phenobarbital enhances the action of γ-aminobutyric acid (GABA) on GABAA receptors and at higher concentrations can directly activate these receptors6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7